

An In-Depth Technical Guide to Key Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 4-(4-(Trifluoromethyl)phenoxy)piperidine

Cat. No.: B1350244

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A Note on CAS Number 28033-37-6 and the Focus of This Guide

Initial research into CAS number 28033-37-6 identifies the compound as 4-[4-(Trifluoromethoxy)phenoxy]piperidine or its isomer 4-[4-(Trifluoromethyl)phenoxy]piperidine.^[1]^[2]^[3] This compound is classified as an organic molecule and is of interest in medicinal chemistry, potentially as an intermediate in drug synthesis due to its piperidine and trifluoromethoxy/trifluoromethylphenyl moieties, which can confer desirable properties such as increased lipophilicity and metabolic stability.^[1] However, publicly available research on this specific compound is presently limited, primarily consisting of supplier listings and basic safety data sheets.^[4]

In the course of investigating the user's topic, a more extensively researched and pharmaceutically significant compound, 2-(2-amino-5-bromobenzoyl)pyridine, consistently emerged. This compound, correctly identified by CAS number 1563-56-0, is a pivotal intermediate in the synthesis of prominent pharmaceuticals.^[5]^[6]^[7] Given the user's request for an in-depth technical guide for researchers and drug development professionals, this document will focus on the scientifically rich subject of 2-(2-amino-5-bromobenzoyl)pyridine to provide a more substantive and valuable resource.

2-(2-Amino-5-bromobenzoyl)pyridine: A Cornerstone in Benzodiazepine Synthesis

Introduction

2-(2-Amino-5-bromobenzoyl)pyridine, also known by synonyms such as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone and ABBP, is a crucial chemical building block in the pharmaceutical industry.^{[5][8][9]} Its molecular structure is foundational to the synthesis of anxiolytic and sedative drugs, most notably as a precursor to Bromazepam and the ultra-short-acting benzodiazepine, Remimazolam.^{[5][10][11]} This guide offers a comprehensive overview of its chemical properties, synthesis protocols, and its integral role in drug development.

Chemical and Physical Properties

2-(2-Amino-5-bromobenzoyl)pyridine is a yellow solid with the molecular formula $C_{12}H_9BrN_2O$.^{[5][12]} Its structure, featuring a brominated aminobenzoyl group attached to a pyridine ring, is key to its reactivity in the synthesis of benzodiazepines.^{[5][7]}

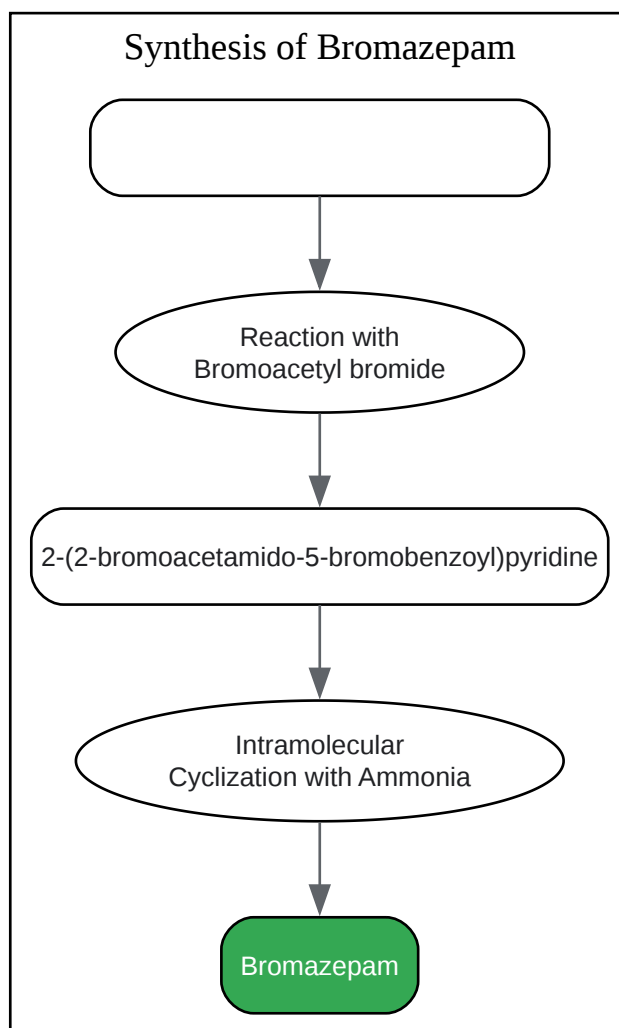
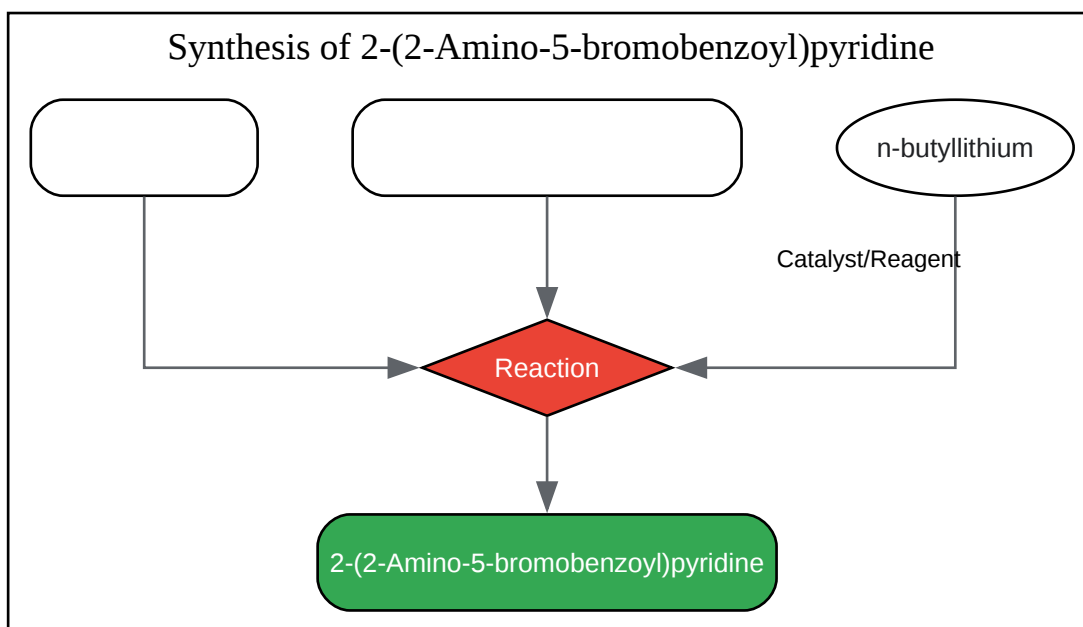
| Property | Value |
|-------------------|--|
| CAS Number | 1563-56-0 |
| Molecular Formula | $C_{12}H_9BrN_2O$ |
| Molecular Weight | 277.12 g/mol ^{[5][8]} |
| Appearance | Yellow solid ^{[5][12]} |
| Melting Point | 98-100 °C ^{[5][12]} |
| Boiling Point | 451 °C ^{[5][12]} |
| Solubility | Soluble in DMSO (slightly) and Methanol (sparingly) ^{[5][12]} |
| pKa | 2.66 ± 0.10 (Predicted) ^[12] |

Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

The synthesis of this key intermediate can be achieved through various methods. A prevalent laboratory-scale synthesis involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.^[10] This reaction is often facilitated by the use of n-butyllithium in an ethereal solvent at low temperatures.^[10]

Another patented method, suitable for industrial production, involves a multi-step process starting from 4-bromo-2-bromomethylphenol.^[13]^[14] This method is highlighted for its high atom utilization, environmental friendliness due to recoverable solvents, and high yield.^[13]^[14]

Illustrative Synthesis Workflow



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Email: info@benchchem.com